Cyclodecasiloxane, eicosamethyl-
Description
Significance of Cyclic Siloxane Chemistry
Cyclic siloxanes, or cyclomethicones, are a fundamental class of organosilicon compounds with a circular structure of alternating silicon and oxygen atoms. atamankimya.com This unique arrangement imparts properties such as low surface tension, high spreadability, and volatility, making them valuable in various scientific and industrial applications. atamankimya.com They serve as crucial monomers for the synthesis of linear polysiloxanes through a process known as ring-opening polymerization (ROP). gelest.com This polymerization method allows for precise control over the molecular weight and structure of the resulting polymers, which are used in a wide array of materials. gelest.com The study of cyclic siloxanes is pivotal for advancing the understanding of silicon-based polymers and their applications.
Research Context of Eicosamethylcyclodecasiloxane within Organosilicon Compounds
Organosilicon compounds are characterized by the presence of at least one carbon-silicon bond. This field of chemistry is extensive, with applications ranging from materials science to pharmaceuticals. Eicosamethylcyclodecasiloxane, as a member of the cyclic siloxane family, is investigated for its specific contributions to this field. Research into this compound often focuses on its synthesis, reactivity, and potential to act as a building block for more complex silicone polymers. smolecule.com Its relatively large ring size compared to more common cyclosiloxanes like D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane) makes it a subject of interest for studying the influence of ring strain and conformation on polymerization kinetics and polymer properties.
Scope and Objectives of Academic Inquiry
The primary goals of academic research into eicosamethylcyclodecasiloxane are to elucidate its fundamental chemical and physical properties, develop efficient synthesis methods, and explore its utility in various applications. Key areas of investigation include:
Synthesis: Research focuses on optimizing the synthesis of eicosamethylcyclodecasiloxane, often through ring-opening polymerization of smaller siloxane monomers or via condensation reactions. smolecule.com The goal is to achieve high yields and purity, which are crucial for subsequent applications.
Chemical Reactions: Studies explore the reactivity of the siloxane bonds within the ring structure. This includes hydrolysis, where the bonds react with water to form silanol (B1196071) groups, and condensation reactions that can lead to the formation of larger polymer networks. evitachem.com
Material Science Applications: A significant area of inquiry is the use of eicosamethylcyclodecasiloxane as a monomer in the synthesis of new silicone-based materials. Its properties can influence the characteristics of the resulting polymers, such as their thermal stability and flexibility.
Process Simulation: The thermophysical properties of eicosamethylcyclodecasiloxane are utilized in process simulators like Aspen Plus to model and optimize chemical processes. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20-icosamethyl-1,3,5,7,9,11,13,15,17,19-decaoxa-2,4,6,8,10,12,14,16,18,20-decasilacycloicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H60O10Si10/c1-31(2)21-32(3,4)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)30-39(17,18)28-37(13,14)26-35(9,10)24-33(5,6)22-31/h1-20H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNKGWZSNSADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H60O10Si10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066411 | |
| Record name | Cyclodecasiloxane, eicosamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18772-36-6 | |
| Record name | Eicosamethylcyclodecasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18772-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosamethylcyclodecasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018772366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclodecasiloxane, eicosamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EICOSAMETHYLCYCLODECASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDP9OL0I11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for Eicosamethylcyclodecasiloxane
Ring-Opening Polymerization (ROP) Strategies
Catalytic Systems in ROP of Cyclic Siloxane Precursors
The ROP of cyclic siloxanes is catalyzed by both acidic and basic species, which determine the reaction mechanism and the nature of the active centers. The choice of catalyst influences reaction rates and the final equilibrium distribution of products.
Strong protic acids such as sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H) are common initiators for the cationic ring-opening polymerization (CROP) of cyclosiloxanes. mdpi.comgoogle.com The mechanism is generally understood to begin with the protonation of a siloxane oxygen atom in the cyclic precursor, forming a silyl (B83357) ester that initiates chain growth. mdpi.com
The active centers in CROP attack and break Si-O bonds in both the cyclic monomers and the resulting linear polymer chains. This leads to a continuous process of polymerization and depolymerization until a thermodynamic equilibrium is reached. mdpi.com The resulting product is a mixture of linear polymers and various cyclic siloxanes. While octamethylcyclotetrasiloxane (B44751) (D₄) is often the most abundant cyclic at equilibrium, larger rings like eicosamethylcyclodecasiloxane are also present in smaller, predictable concentrations. gelest.com
Table 1: Representative Acid Catalysts for Cyclosiloxane Equilibration
| Catalyst Type | Specific Examples | Key Characteristics |
| Strong Protic Acids | Sulfuric Acid (H₂SO₄), Trifluoromethanesulfonic Acid (CF₃SO₃H) | Highly effective; reaction can be conducted at moderate temperatures. |
| Lewis Acids | Ferric Chloride (FeCl₃), Antimony Pentachloride (SbCl₅) (with a protic acid co-catalyst) | Used to enhance the activity of protonic acids. |
| Heterogeneous Catalysts | Acid-activated Fuller's Earth | Allows for easier separation of the catalyst from the polymer product. gelest.com |
Anionic ring-opening polymerization (AROP) is widely employed for the synthesis of high molecular weight polysiloxanes and is typically initiated by strong bases like potassium hydroxide (B78521) (KOH) or quaternary ammonium (B1175870) hydroxides. mdpi.com The initiator attacks the cyclic monomer to form a silanolate anion, which serves as the active propagating center. uni-rostock.de
Similar to the acid-catalyzed process, the anionic active center can attack the siloxane bonds of the growing polymer chain in a backbiting reaction. This side reaction is a key pathway to the formation of cyclic byproducts, including eicosamethylcyclodecasiloxane. uni-rostock.de The system eventually reaches a ring-chain equilibrium, where the distribution of cyclic species is a characteristic feature. The reactivity of the cyclic precursors in AROP is influenced by ring strain, with smaller, more strained rings like hexamethylcyclotrisiloxane (B157284) (D₃) polymerizing much faster than less strained rings like octamethylcyclotetrasiloxane (D₄). gelest.com
Table 2: Common Basic Catalysts for Cyclosiloxane ROP
| Catalyst Type | Specific Examples | Key Characteristics |
| Alkali Metal Hydroxides | Potassium Hydroxide (KOH), Cesium Hydroxide (CsOH) | Highly active catalysts; activity increases down the group (Cs > K > Na). gelest.com |
| Quaternary Hydroxides | Tetramethylammonium (B1211777) Hydroxide | Effective catalysts that can be thermally decomposed, simplifying removal. gelest.com |
| Silanolates/Siloxanolates | Potassium Siloxanolate | Formed in situ and are highly effective for polymerization. |
In recent years, organocatalysis has emerged as a powerful tool for controlled ROP of cyclosiloxanes. Strong organic bases, such as phosphazene bases and certain guanidines, have been shown to be effective catalysts. These systems can offer better control over the polymerization process, potentially leading to polymers with narrow molecular weight distributions.
However, even in these controlled polymerizations, the fundamental backbiting and chain transfer reactions that lead to equilibration can occur, especially under prolonged reaction times or at elevated temperatures. Therefore, the formation of eicosamethylcyclodecasiloxane and other cyclic species is still possible as the system approaches thermodynamic equilibrium.
Precursor Selection and Ring Reorganization Dynamics
The most common commercial precursor for the synthesis of polydimethylsiloxanes, and consequently for the formation of eicosamethylcyclodecasiloxane as an equilibrium component, is octamethylcyclotetrasiloxane (D₄). wikipedia.org This is because D₄ is a major product of the initial hydrolysis of dimethyldichlorosilane and is a relatively unstrained and easily handled liquid. wikipedia.org
Regardless of the starting cyclic monomer (e.g., D₃, D₄, D₅), the process of equilibration ensures that the final product mixture contains a characteristic distribution of linear polymers and cyclic compounds. The equilibrium concentrations of the cyclics generally decrease as the ring size increases, with the exception of the strained D₃. gelest.com Therefore, eicosamethylcyclodecasiloxane (D₁₀) is expected to be present in lower concentrations than D₄ or pentamethylcyclopentasiloxane (B1588019) (D₅).
Table 3: Typical Equilibrium Distribution of Cyclics in Bulk Polydimethylsiloxane (B3030410)
| Cyclic Compound | Number of Siloxane Units (n) | Typical Weight % at Equilibrium |
| Hexamethylcyclotrisiloxane | 3 | Negligible (at room temp.) |
| Octamethylcyclotetrasiloxane | 4 | ~6.3% |
| Decamethylcyclopentasiloxane (B1670010) | 5 | ~3.7% |
| Dodecamethylcyclohexasiloxane (B120686) | 6 | ~1.5% |
| Larger Cyclics (including D₁₀) | >6 | Decreasing amounts |
| Source: Based on data for bulk equilibrated polydimethylsiloxane (PDMS). gelest.com |
Condensation Reaction Approaches
An alternative and industrially significant route for synthesizing silicones is the hydrolysis and subsequent polycondensation of difunctional silanes, most commonly dimethyldichlorosilane (Me₂SiCl₂). uni-wuppertal.de The initial hydrolysis of the chlorosilane yields a mixture of short-chain linear siloxanols (hydroxyl-terminated oligomers) and various cyclic siloxanes, including D₃, D₄, and larger rings like D₁₀. uni-wuppertal.deresearchgate.net
These primary products then undergo polycondensation, where the silanol (B1196071) groups react to form larger siloxane chains and rings, releasing water as a byproduct. This process is also an equilibrium reaction, eventually leading to the same characteristic ring-chain distribution of products seen in ROP. The presence of eicosamethylcyclodecasiloxane in the final product is therefore an inherent feature of this synthetic pathway as well. The distribution can be driven towards higher polymer formation or distillation of volatile cyclics depending on the reaction conditions. wikipedia.org
Table of Compound Names
| Trivial Name | Systematic Name |
| Eicosamethylcyclodecasiloxane (D₁₀) | 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20-eicosamethyl-1,3,5,7,9,11,13,15,17,19-decaoxa-2,4,6,8,10,12,14,16,18,20-decasilacycloicosane |
| Octamethylcyclotetrasiloxane (D₄) | 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane |
| Hexamethylcyclotrisiloxane (D₃) | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane |
| Decamethylcyclopentasiloxane (D₅) | 2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
| Dodecamethylcyclohexasiloxane (D₆) | 2,2,4,4,6,6,8,8,10,10,12,12-Dodecamethyl-1,3,5,7,9,11,2,4,6,8,10,12-hexaoxahexasilecane |
| Dimethyldichlorosilane | Dichlorodimethylsilane (B41323) |
Intramolecular Cyclization in Linear Siloxane Oligomer Condensation
The synthesis of eicosamethylcyclodecasiloxane is fundamentally rooted in the principle of intramolecular condensation of linear siloxane oligomers. The primary industrial route to siloxanes begins with the hydrolysis of dichlorodimethylsilane, which generates a mixture of linear α,ω-dihydroxypolydimethylsiloxanes and various cyclic siloxanes. gac.edugoogle.comresearchgate.netfoodpackagingforum.org This process establishes a dynamic equilibrium between linear chains and cyclic molecules. gelest.com
The formation of a specific cyclic species like D10 from a linear precursor, such as a dihydroxy-terminated dimethylsiloxane oligomer with ten silicon atoms, is an intramolecular cyclization event. This reaction competes with intermolecular condensation, where the same linear oligomer would react with other molecules to form longer linear chains or larger rings. The core of the synthetic challenge lies in favoring this intramolecular "back-biting" reaction over intermolecular chain extension. The tendency for a linear siloxane chain to form a cyclic product is governed by the Jacobson-Stockmayer theory, which relates the probability of cyclization to the chain length and flexibility. The inherent flexibility of the Si-O-Si bond, with its wide bond angle and low rotational energy barrier, makes cyclization a common occurrence in siloxane chemistry. mcmaster.cavt.edu
Influence of Reaction Conditions on Condensation Selectivity
Controlling the outcome of siloxane condensation to selectively yield eicosamethylcyclodecasiloxane requires precise management of various reaction parameters. The goal is to create an environment where the intramolecular cyclization of the corresponding linear decasiloxane is the dominant reaction pathway.
Solvent Effects
The choice of solvent plays a critical role in directing the condensation reaction. Performing the hydrolysis of the dichlorodimethylsilane precursor in a dilute solution of a non-polar organic solvent, such as diethyl ether, can significantly favor the formation of cyclic species over linear polymers. msu.edu The high dilution principle is key here; by keeping the concentration of reactive silanol-terminated oligomers low, the probability of intermolecular collisions and subsequent condensation is reduced. This gives the ends of a single chain a greater opportunity to find each other and cyclize. The solvent's nature also influences the solubility and conformation of the growing oligomer chains, which can affect the propensity for cyclization. researchgate.net
Stoichiometric Control
Stoichiometric control, particularly the ratio of water to the alkoxysilane or chlorosilane precursor, is a crucial factor in the initial hydrolysis and subsequent condensation steps. An excess of water can promote complete hydrolysis, leading to a high concentration of reactive silanol groups and potentially favoring intermolecular condensation to form gels or high molecular weight polymers. gelest.com Conversely, a controlled, under-stoichiometric addition of water can help manage the concentration of reactive intermediates, thereby influencing the distribution between linear and cyclic products. gelest.com In processes where chain stoppers or end-capping agents are used, their precise stoichiometric addition is essential for regulating the average length of linear oligomers, which in turn influences the distribution of cyclic products formed during equilibration. vt.edu
The following table summarizes the influence of key reaction conditions on the selectivity of siloxane condensation:
| Parameter | Influence on Cyclization Selectivity | Rationale |
|---|---|---|
| Concentration | Lower concentration favors intramolecular cyclization. | Reduces the frequency of intermolecular collisions, promoting "back-biting" reactions. msu.edu |
| Solvent Polarity | Non-polar solvents can favor cyclization. | Affects the conformation and solubility of linear oligomers, influencing the proximity of chain ends. researchgate.net |
| Temperature | Affects the rate of both condensation and equilibration reactions. | Higher temperatures can increase reaction rates but may alter the equilibrium distribution of cyclic and linear species. google.com |
| pH / Catalyst | Strongly influences the rates of hydrolysis and condensation. | Acidic or basic conditions catalyze the cleavage and reformation of siloxane bonds, driving the system toward thermodynamic equilibrium. google.comresearchgate.net |
| Water Stoichiometry | Controls the extent of initial hydrolysis. | Limiting water can control the concentration of reactive silanol groups, preventing runaway intermolecular polymerization. gelest.com |
Advanced Synthetic Techniques and Optimization
Beyond traditional hydrolysis and condensation, advanced methods are being developed to improve the efficiency and selectivity of cyclosiloxane synthesis, including for large rings like eicosamethylcyclodecasiloxane.
Efficiency and Selectivity Enhancement through Catalytic Processes
Modern synthetic strategies employ sophisticated catalysts to gain greater control over the formation of specific siloxane architectures. Lewis acid catalysts, for instance, have been shown to be highly effective. The Piers-Rubinsztajn reaction, which utilizes the strong, hydrophobic Lewis acid B(C₆F₅)₃, allows for the precise synthesis of siloxanes under mild conditions by activating Si-H bonds to react with oxygen nucleophiles like alkoxysilanes or silanols. researchgate.net This method can be adapted for cyclocondensation reactions, offering a pathway to high yields of a specific cyclosiloxane with minimal formation of linear impurities by carefully controlling the addition of reagents to keep the concentration of reactive functionalities low. google.com Such catalytic systems can prevent the undesirable siloxane bond equilibration often caused by traditional acid or base catalysts, leading to more defined products. researchgate.net
The table below outlines various catalytic approaches and their impact on siloxane synthesis:
| Catalyst Type | Mechanism | Advantages for Selective Synthesis |
|---|---|---|
| Traditional Acid/Base (e.g., H₂SO₄, KOH) | Catalyzes siloxane bond cleavage and reformation, driving toward equilibrium. | Effective for equilibration and depolymerization to produce cyclics, but can result in broad product distribution. gelest.com |
| Lewis Acids (e.g., B(C₆F₅)₃) | Activates Si-H or Si-OR groups for reaction with silanols. | Allows for high selectivity under mild conditions, avoiding widespread bond rearrangement and leading to purer products. google.comresearchgate.net |
| Biocatalysts (e.g., Silicatein-α) | Enzymatically catalyzes the hydrolysis and condensation of Si-O bonds. | Offers a potential route for more sustainable synthesis from precursors like dialkoxysilanes in non-aqueous media. rsc.org |
Industrial-Scale Production Considerations and Challenges
Translating the synthesis of eicosamethylcyclodecasiloxane to an industrial scale presents several significant challenges. The primary commercial method for producing the foundational siloxane oligomers is the hydrolysis of dichlorodimethylsilane, a product of the energy-intensive Müller-Rochow process. msu.eduresearchgate.net This initial hydrolysis is complex, yielding a mixture of various cyclic (D3, D4, D5, etc.) and linear oligomers. google.comresearchgate.net
A major industrial hurdle is the separation and purification of the desired D10 from this complex mixture. Fractional distillation is a common technique, but the close boiling points of adjacent cyclosiloxane homologues make achieving high purity difficult and energy-intensive. msu.edu Furthermore, the phenomenon of trapping, where low-molecular-weight cyclics get entangled within longer polymer chains, can significantly impede their removal by distillation. nih.gov
Managing the reaction exothermicity and the corrosive hydrochloric acid (HCl) byproduct from dichlorosilane (B8785471) hydrolysis requires specialized reactors and materials of construction. gac.edu Process control is paramount; factors such as reagent addition rates, temperature, and mixing efficiency must be precisely managed to influence the final product distribution. mdpi.com The large volumes of solvents and the need to handle hazardous byproducts also pose significant environmental and cost challenges in large-scale operations. rsc.org Therefore, industrial production often focuses on creating a stable equilibrium mixture of cyclics and then isolating the desired fractions, rather than a direct, high-selectivity synthesis of a single large ring like D10 from the outset.
Polymerization Kinetics and Mechanistic Investigations of Cyclic Siloxanes Focus on Eicosamethylcyclodecasiloxane Formation
Kinetics of Ring-Opening Polymerization
The ring-opening polymerization of cyclosiloxanes is a reversible reaction that eventually reaches a thermodynamic equilibrium. gelest.com The driving force for the polymerization of many cyclic compounds, including siloxanes, is the release of ring strain. wiley-vch.de For instance, the strained three-unit ring, hexamethylcyclotrisiloxane (B157284) (D3), polymerizes much faster than the less strained four-unit ring, octamethylcyclotetrasiloxane (B44751) (D4). gelest.comntnu.no While specific kinetic data for eicosamethylcyclodecasiloxane (D10) is less common in literature, the principles governing the polymerization of other cyclosiloxanes like D3 and D4 are generally applicable.
The polymerization can proceed through two main pathways: anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP). gelest.com The choice of pathway and the specific reaction conditions significantly impact the polymerization rate and the properties of the resulting polymer.
Influence of Primary Factors on Polymerization Rates
The rate of ring-opening polymerization of cyclosiloxanes is primarily dictated by the characteristics of the catalyst, the ratio of water to silane (B1218182), the pH of the reaction medium, and the nature of the organo-functional groups on the silicon atoms.
The choice of catalyst is a critical factor in determining the rate and mechanism of polymerization. Both anionic and cationic catalysts are effective, but their activity and selectivity vary.
Anionic Catalysts: Anionic polymerization is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH), silanolates, and quaternary ammonium (B1175870) or phosphonium (B103445) hydroxides. gelest.comresearchgate.net The activity of alkali metal hydroxide (B78521) catalysts generally follows the order CsOH > RbOH > KOH > NaOH > LiOH. gelest.com The propagating species in anionic polymerization are silanolate anions. researchgate.net However, these active centers have a strong tendency to form aggregates, which are generally inactive or "dormant," thereby reducing the polymerization rate. gelest.commdpi.com The use of promoters, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), can break up these aggregates and increase the concentration of more reactive, separated ion pairs, thus accelerating the polymerization. gelest.comgelest.com
Cationic Catalysts: Cationic polymerization is most commonly initiated by strong protic acids like sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H). gelest.comgelest.com Lewis acids and acid-activated minerals are also used. gelest.com The mechanism involves the protonation of a siloxane oxygen atom, followed by nucleophilic attack of a monomer on the resulting siloxonium ion. nih.gov Photomediated CROP using photoacid catalysts has also been developed to achieve better control over the polymerization process. nih.govacs.org
| Catalyst Type | Examples | Relative Activity/Key Features |
| Anionic | KOH, NaOH, LiOH, Quaternary Ammonium Hydroxides | Activity: Cs > Rb > K > Na > Li. Prone to aggregation of active centers. gelest.comgelest.com |
| Cationic | H₂SO₄, CF₃SO₃H, Acid-activated clays | Strong protic acids are highly effective. Can lead to side reactions. gelest.comgelest.com |
| Organocatalysts | Phosphazenes, Guanidines | Metal-free option, can offer controlled/living polymerization. uni-rostock.dersc.org |
| Photoacid Catalysts | Merocyanine-based | Allows for temporal control of the polymerization process. nih.govacs.org |
The presence of water significantly influences the kinetics of siloxane polymerization, primarily through its role in hydrolysis and condensation reactions. In processes starting from alkoxysilanes, water is essential for the hydrolysis of alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. nih.govunm.edu The water-to-silane molar ratio (R) is a critical parameter. nih.gov
In the context of ring-opening polymerization, water can act as a chain transfer agent or even an initiator in certain systems. rsc.orgresearchgate.net For instance, water can initiate the polymerization of cyclotrisiloxanes in the presence of strong organic bases. rsc.orgresearchgate.net The presence of an adequate amount of water is crucial for the hydrolysis of any remaining reactive groups and can promote lateral polymerization on surfaces. researchgate.net However, excess water can also lead to undesired side reactions and affect the molecular weight of the final polymer. In moisture-curing systems, the concentration of water vapor directly affects the curing rate. acs.org
The rates of both hydrolysis and condensation reactions are highly dependent on the pH of the medium. nih.govunm.edu Generally, these reactions are catalyzed by both acids and bases. unm.edu
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis rate is typically faster than the condensation rate. researchgate.net The mechanism involves the protonation of an alkoxy group, making it a better leaving group. unm.edu The hydrolysis rate increases with increasing acidity (lower pH). nih.govunm.edu
Basic Conditions (pH > 7): In basic media, the condensation reaction is generally faster than hydrolysis. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide or silanolate ion on the silicon atom. unm.edu
Isoelectric Point: There is a pH at which the rates of hydrolysis and condensation are at a minimum. For the condensation of monomeric silicic acid, this is around pH 2-3, while the minimum hydrolysis rate is observed around neutral pH (pH 7). unm.eduresearchgate.net The specific pH for the minimum rate can shift depending on the structure of the silane and the extent of condensation. unm.edu
| Condition | Relative Rate of Hydrolysis | Relative Rate of Condensation | Resulting Structure |
| Low pH | Fast | Slow | Tends to form more linear, less branched polymers. unm.edu |
| High pH | Slow | Fast | Tends to form more highly branched, cross-linked networks. researchgate.net |
| Neutral pH | Slowest | Slowest | Both reactions are slow. researchgate.net |
The organic substituents attached to the silicon atoms can influence the reactivity of the cyclosiloxane monomer and the properties of the resulting polymer. gelest.comcolumbia.edu Electron-withdrawing groups, such as phenyl or trifluoropropyl groups, can affect the polarity of the Si-O bond and the susceptibility of the monomer to nucleophilic or electrophilic attack. bohrium.com For example, cyclosiloxanes containing phenyl groups are generally more reactive in anionic polymerization than their all-methyl counterparts due to the inductive effect of the phenyl group. bohrium.com
The functional groups can also directly interact with the active propagating centers, altering the kinetics of the polymerization. gelest.com Furthermore, the nature of the organic groups influences the physical properties of the final polymer, such as thermal stability and surface properties. columbia.edunih.gov
Polymerization Mechanisms
The polymerization of cyclosiloxanes can proceed through different mechanisms, primarily anionic or cationic ring-opening, depending on the initiator used. gelest.comorganic-chemistry.org
Initiator/Chain-End Activation Mechanisms
The mechanism of polymerization is complex and involves multiple component reactions, including initiation, propagation, and potential side reactions like back-biting. researchgate.netnih.gov
Anionic Polymerization: This is initiated by strong bases like potassium hydroxide (KOH), tetramethylammonium (B1211777) hydroxide, or phosphazene superbases. google.comnih.gov The initiator attacks a silicon atom in the cyclosiloxane ring, cleaving a Si-O bond and forming a silanolate anion. This silanolate is the active propagation center that subsequently attacks another monomer molecule, extending the polymer chain. nih.gov In some cases, the mechanism involves the formation of a phosphazenium alkoxide from a phosphazene base and an initiating alcohol, which then initiates the polymerization. nih.gov
Cationic Polymerization: This is most commonly initiated by strong protic acids such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H). researchgate.netnih.gov The initiation step involves the protonation of an oxygen atom in the siloxane ring by the acid. researchgate.netorganic-chemistry.org This is followed by the ring-opening of the monomer to form a polymer chain with a reactive end. organic-chemistry.org
Organocatalytic Polymerization: More recently, organocatalysts like amidines and guanidines have been used in combination with initiators like water or silanols. organic-chemistry.orgyoutube.com These polymerizations are thought to proceed via an initiator/chain-end activation mechanism, where the catalyst activates the initiator and the growing chain end for nucleophilic attack on the monomer. youtube.com
Table 2: Common Initiators for Cyclosiloxane Polymerization
This table summarizes common initiator systems used for the ring-opening polymerization of cyclosiloxanes. researchgate.netnih.govyoutube.com
Proton Transfer Dynamics in Catalysis
Proton transfer is a fundamental step in acid-catalyzed polymerization and other related mechanisms. In cationic ROP, the process is initiated by the transfer of a proton from an acid catalyst to a siloxane oxygen atom. organic-chemistry.org This protonation makes the silicon-oxygen bond more susceptible to nucleophilic attack and cleavage. organic-chemistry.org
The use of homoconjugated acids as catalysts for silanol polycondensation offers an interesting perspective on proton dynamics. nih.gov These catalysts, formed from a complex of an acid and a base, are thought to selectively activate silanols for condensation while being less effective at protonating the siloxane backbone. nih.gov This selectivity can potentially reduce undesirable side reactions like "back-biting," where a chain end attacks the polymer backbone to form cyclic byproducts. nih.gov In some catalytic systems, proton transfer steps are key to both initiation (via C-H bond activation) and termination of the polymer chain. Phase-transfer catalysis can also involve bifunctional catalysts that act as both a hydrogen bond donor and a phase-transfer agent, facilitating reactions through the stabilization of intermediates via proton interactions. acs.org
Advanced Characterization and Analytical Techniques in Eicosamethylcyclodecasiloxane Research
Chromatographic Separations for Cyclic Siloxane Oligomers
Chromatography is the cornerstone for separating individual cyclic siloxanes from the mixtures in which they are often found. The choice of technique depends on the scale and purpose of the separation, from analytical-scale quantification to preparative-scale isolation of pure products.
Size-Exclusion Chromatography (SEC) is a powerful liquid chromatography technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org It is a premier method for determining the molar mass averages and distributions of polymers and oligomers. nist.gov The stationary phase consists of porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. wikipedia.org
In the context of siloxane research, SEC is invaluable for separating different cyclic oligomers (e.g., D4, D5, D6...D10) from linear polymers and each other. nist.gov It provides a reliable method for assessing the purity of a sample and for fractionating mixtures to isolate specific oligomers for further study. acs.orgnih.gov When an organic solvent is used as the mobile phase, the technique is often referred to as gel permeation chromatography (GPC). wikipedia.org
Table 1: Principle of Size-Exclusion Chromatography (SEC) Separation
| Feature | Description |
|---|---|
| Stationary Phase | Porous particles with a specific pore size distribution. |
| Separation Basis | Differential exclusion of molecules from pores based on size. |
| Elution Order | Larger molecules elute before smaller molecules. |
| Application | Separation of macromolecules and oligomers; Molar mass distribution analysis. |
This table illustrates the fundamental principles of SEC, a technique where separation is based on molecular size rather than chemical interaction with the stationary phase.
Fractional distillation is a fundamental separation technique used to separate liquid mixtures of compounds with close boiling points. youtube.com The process involves repeated vaporization and condensation cycles within a fractionating column. youtube.com The vapor phase becomes progressively enriched in the more volatile component as it rises through the column. This makes it significantly more efficient than simple distillation for separating components with boiling point differences of less than 25 °C. youtube.com
For cyclic siloxanes, which have varying boiling points depending on the size of the siloxane ring, fractional distillation can be an effective method for purification and isolation on a preparative scale. Given that some siloxanes have very high boiling points, vacuum fractional distillation is often employed. Lowering the system pressure reduces the boiling points of the compounds, allowing distillation to occur at lower temperatures and preventing thermal degradation of the products. youtube.comresearchgate.net This is particularly useful for separating specific oligomers like eicosamethylcyclodecasiloxane from a synthetic mixture.
Table 2: Comparison of Distillation Techniques
| Technique | Principle | Ideal Use Case |
|---|---|---|
| Simple Distillation | A single vaporization-condensation cycle. | Separating liquids with large differences in boiling points (>25-30 °C). |
| Fractional Distillation | Multiple successive vaporization-condensation cycles on packing material. | Separating liquids with small differences in boiling points (<25 °C). |
This table compares simple and fractional distillation, highlighting the latter's suitability for purifying components with close boiling points, such as different siloxane oligomers.
Spectroscopic and Spectrometric Methods
Once separated, or for analysis within a mixture, spectroscopic and spectrometric techniques provide detailed structural information and quantitative data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. spectroscopyonline.com It is particularly well-suited for the analysis of cVMS, including eicosamethylcyclodecasiloxane. silicones.eusilicones.eu In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. nih.gov
Research has demonstrated the successful use of GC-MS to identify various siloxane-type bioemulsifiers, including eicosamethylcyclodecasiloxane. researchgate.net The retention time from the gas chromatograph provides a preliminary identification, which is then confirmed by the mass spectrum. For complex matrices, GC-MS analysis can sometimes be affected by interferences or the formation of cVMS from the degradation of other silicone components in the sample or the GC system itself. silicones.eusilicones.eu
Table 3: Example GC-MS Retention Times for Cyclic Siloxanes
| Compound Name | Abbreviation | Retention Time (minutes) |
|---|---|---|
| Tetradecamethylcycloheptasiloxane | D7 | 9.34 |
| Hexadecamethylcyclooctasiloxane | D8 | 11.78 |
| Octadecamethylcyclononasiloxane | D9 | 14.70 |
Data sourced from a study on siloxane-type bioemulsifiers. researchgate.net This table shows the distinct retention times for a homologous series of cyclic siloxanes, demonstrating the separatory power of GC for these compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net While GC-MS is often the default for volatile siloxanes, LC-MS provides a robust alternative, particularly for higher molecular weight or less thermally stable oligomers that are not amenable to GC analysis. nih.gov
In LC-MS, the sample is separated in a liquid mobile phase before being introduced to the mass spectrometer. This avoids the high temperatures of the GC inlet, preventing potential thermal degradation. The technique is highly flexible and can be used to analyze complex mixtures. researchgate.net However, analysts must be cautious of potential sources of contamination; for instance, certain solvents used in LC-MS methods have been shown to extract cyclic siloxanes from vial septa, leading to extraneous peaks in the analysis. chromforum.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating molecular structure. bohrium.com For organosilicon compounds, ²⁹Si NMR is particularly informative, as the chemical shifts are highly sensitive to the silicon atom's local chemical environment, revealing details about the Si-O-Si framework. bohrium.comresearchgate.net In addition to structural analysis, NMR is a powerful tool for studying dynamic processes and reaction kinetics in real time. nih.gov
By acquiring NMR spectra at successive time intervals, researchers can monitor the progress of a chemical reaction, such as the polymerization or depolymerization of siloxanes, without disturbing the system. uni-mainz.de ¹H and ¹³C NMR can track the consumption of reactants and the formation of products, while ²⁹Si NMR can provide site-resolved kinetic information on the changes occurring at the silicon centers. bohrium.comuni-mainz.de This allows for the detailed study of reaction mechanisms, such as the ring-opening polymerization of cyclic siloxanes or the acid-catalyzed hydrolysis and condensation reactions that can form or degrade eicosamethylcyclodecasiloxane. bohrium.com
Table 4: Typical ²⁹Si NMR Chemical Shift Ranges for Siloxane Structures
| Siloxane Unit | Structural Notation | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Monofunctional | M | +15 to -15 |
| Difunctional (cyclic/linear) | D | 0 to -40 |
| Trifunctional | T | -40 to -80 |
This table provides a general guide to the chemical shift ranges observed in ²⁹Si NMR for different types of siloxane units. The precise shift for a compound like eicosamethylcyclodecasiloxane (composed of D units) would depend on its specific ring conformation.
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy stands as a powerful analytical tool in the study of eicosamethylcyclodecasiloxane and related cyclosiloxanes. Its application in reaction monitoring provides invaluable real-time insights into the complex chemical transformations that occur during synthesis. By tracking the vibrational changes in molecular bonds, researchers can elucidate reaction mechanisms, determine kinetics, and ensure the formation of the desired product. This is particularly crucial in siloxane chemistry, where reactions often involve a series of hydrolysis and condensation steps, leading to a mixture of linear and cyclic oligomers. In-situ FTIR, especially when coupled with Attenuated Total Reflectance (ATR) probes, allows for the continuous analysis of the reaction mixture without the need for sample extraction, thus preserving the integrity of the process under investigation. nih.govresearchgate.netnih.gov
The synthesis of cyclosiloxanes, including eicosamethylcyclodecasiloxane, often proceeds through the hydrolysis and subsequent condensation of chlorosilane precursors, or via the ring-opening polymerization of smaller cyclic siloxanes. nih.govcsic.es FTIR spectroscopy is adept at monitoring these processes by observing the characteristic absorption bands of the functional groups involved. For instance, the disappearance of reactant bands and the concurrent emergence of product bands provide a direct measure of reaction progress.
A common precursor for the synthesis of larger cyclosiloxanes and polysiloxanes is octamethylcyclotetrasiloxane (B44751) (D4). The ring-opening polymerization of D4 is a well-studied reaction that serves as an excellent model for understanding the application of FTIR in monitoring siloxane chemistry. In a typical cationic emulsion polymerization, the reaction is initiated by an acid catalyst in an aqueous emulsion. An in-situ ATR-FTIR probe immersed in the reaction vessel can record spectra at regular intervals, providing a time-resolved dataset of the chemical changes. nih.gov
The key spectral changes observed during such a reaction include:
Disappearance of the Reactant Peak: Octamethylcyclotetrasiloxane (D4) exhibits a strong and characteristic absorption band corresponding to the asymmetric stretching of the Si-O-Si bonds within its cyclic structure. This peak is typically observed around 1053 cm⁻¹. As the ring-opening polymerization proceeds, the intensity of this band diminishes, indicating the consumption of the D4 monomer. nih.gov
Appearance of Product Peaks: The ring-opening of D4 leads to the formation of linear and branched polysiloxane chains. This is evidenced by the appearance of a new broad band at a slightly different wavenumber, around 1070 cm⁻¹, which is characteristic of the Si-O-Si stretching in linear or branched structures. The shift in the peak position from that of the cyclic precursor is a clear indicator of the structural transformation. nih.gov
Monitoring of Intermediates and Side Products: During the polymerization, intermediate species such as silanol (B1196071) groups (-SiOH) may be formed. These can be detected by the appearance of bands in the region of 847-864 cm⁻¹. Monitoring these bands provides insight into the reaction mechanism and the presence of any side reactions. nih.gov
Methyl Group Vibrations: The methyl groups attached to the silicon atoms also have characteristic vibrations. The symmetric deformation of the C-H bonds in the Si-CH₃ groups is observed around 1254 cm⁻¹, while rocking vibrations can be seen at lower wavenumbers. While these bands may not change as dramatically as the Si-O-Si bands, they can be used to normalize the spectra and provide a stable reference point. researchgate.net
The data gathered from in-situ FTIR can be used to construct detailed reaction profiles, plotting the intensity of key absorption bands against time. This allows for the determination of reaction rates and the identification of different stages of the reaction, such as an induction period, the main polymerization phase, and the point of reaction completion. nih.gov Furthermore, the comprehensive spectral data can be analyzed using chemometric methods, such as principal component analysis (PCA), to deconvolve complex, overlapping spectral features and identify the key sources of variation in the reacting system. nih.govresearchgate.net
The following interactive data table summarizes the key FTIR absorption bands and their changes during the cationic ring-opening polymerization of octamethylcyclotetrasiloxane (D4), a representative reaction for the formation of larger siloxane structures like eicosamethylcyclodecasiloxane.
| Wavenumber (cm⁻¹) | Assignment | Observation During Reaction | Significance |
|---|---|---|---|
| ~1053 | Asymmetric Si-O-Si stretch in cyclic siloxane (D4) | Decreases in intensity | Consumption of the cyclic monomer |
| ~1070 | Asymmetric Si-O-Si stretch in linear/branched polysiloxane | Increases in intensity | Formation of the polymer product |
| 847 - 864 | Si-OH stretch | Appears and may change in intensity | Formation and reaction of silanol intermediates |
| ~1254 | Symmetric C-H deformation in Si-CH₃ | Relatively stable | Reference band for the methylsiloxane structure |
| 1412 | Asymmetric C-H deformation in Si-CH₃ | Relatively stable | Reference band for the methylsiloxane structure |
This detailed monitoring capability makes FTIR an indispensable tool for research and process control in the synthesis of complex molecules like eicosamethylcyclodecasiloxane, ensuring the production of materials with desired structures and properties.
Theoretical and Computational Chemistry Studies of Eicosamethylcyclodecasiloxane
Quantum Chemical Approaches
Quantum chemical methods are instrumental in elucidating the electronic structure, molecular geometries, and reaction pathways of molecules. These approaches solve the Schrödinger equation for a given system, providing detailed insights into its chemical behavior.
Ab Initio Calculations
Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. For a molecule like eicosamethylcyclodecasiloxane, these calculations can be computationally intensive but offer high accuracy.
Hartree-Fock (HF) Theory : This fundamental ab initio method could be used to determine the initial optimized geometry and electronic wavefunction of eicosamethylcyclodecasiloxane. However, it does not account for electron correlation, which is significant for accurate energy predictions.
Post-Hartree-Fock Methods : More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation. For smaller cyclic siloxanes, these methods have been used to refine energies and geometries. richmond.edunih.gov For a system as large as eicosamethylcyclodecasiloxane, such calculations would be computationally demanding and likely reserved for benchmarking specific properties or reactions of smaller model fragments.
A key area of investigation for ab initio methods would be the conformational landscape of the D10 ring. Due to its size and flexibility, the ten-membered siloxane ring can adopt numerous conformations. High-level ab initio calculations could precisely determine the relative energies of these conformers, identifying the most stable structures.
Density Functional Theory (DFT) for Reactivity and Mechanism Analysis
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsdjournal.org It is particularly well-suited for studying the reactivity and reaction mechanisms of large molecules like eicosamethylcyclodecasiloxane.
Reactivity Descriptors : DFT calculations can yield various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability. For eicosamethylcyclodecasiloxane, a relatively large HOMO-LUMO gap would be expected, consistent with its general stability.
Reaction Mechanism Studies : DFT is an excellent tool for mapping the potential energy surfaces of chemical reactions. For instance, the acid- or base-catalyzed ring-opening polymerization of eicosamethylcyclodecasiloxane could be investigated. DFT calculations would identify the transition state structures and activation energies for the key steps, such as the initial attack on a silicon atom and the subsequent cleavage of a Si-O bond. Studies on smaller cyclosiloxanes have shown that the presence of catalysts like water molecules can significantly lower the activation barriers for such reactions. richmond.edunih.gov
| Property | Description | Relevance to Eicosamethylcyclodecasiloxane |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability. |
| Activation Energy | The minimum energy required to initiate a chemical reaction. | Determines the rate of reactions like ring-opening polymerization. |
Computational Evaluation of Catalytic Performance
While eicosamethylcyclodecasiloxane is typically a monomer or a component in formulations rather than a catalyst itself, computational methods can evaluate its interaction with catalytic species. For example, in the context of its synthesis or polymerization, DFT could be used to model the interaction of the D10 ring with various catalysts. This would involve calculating binding energies and analyzing the electronic structure of the catalyst-substrate complex to understand how the catalyst facilitates the reaction.
Molecular Simulation Techniques
Molecular simulation techniques are employed to study the collective behavior of molecules, providing insights into the macroscopic properties of materials.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic evolution over time. For eicosamethylcyclodecasiloxane, MD simulations would be invaluable for understanding its behavior in the liquid state and in mixtures.
Force Fields : A crucial component of MD simulations is the force field, which is a set of parameters describing the potential energy of the system. Transferable force fields have been developed for siloxanes that can accurately reproduce their bulk properties. osti.gov
Conformational Dynamics : MD simulations can track the conformational changes of the flexible D10 ring in real-time, providing information on the timescales of these transitions.
Transport Properties : Properties such as viscosity and diffusion coefficients of liquid eicosamethylcyclodecasiloxane can be calculated from MD simulations. These are important for its applications in cosmetics and as a solvent.
Interactions in Mixtures : MD simulations can model the behavior of eicosamethylcyclodecasiloxane in complex mixtures, such as its interaction with other components in a cosmetic formulation or its adsorption onto surfaces. osti.gov
| Simulation Parameter | Information Gained for Eicosamethylcyclodecasiloxane |
| Mean Square Displacement (MSD) | Diffusion coefficient of the molecule in a liquid or mixture. |
| Radial Distribution Function (RDF) | Describes the local ordering of molecules in the liquid state. |
| Radius of Gyration | Provides a measure of the size and shape of the flexible D10 ring. |
Monte Carlo (MC) Simulations
Monte Carlo (MC) simulations use random sampling to evaluate complex integrals, making them particularly useful for studying thermodynamic properties and phase equilibria.
Conformational Searching : MC methods can be used to explore the vast conformational space of eicosamethylcyclodecasiloxane to identify low-energy structures. richmond.edu This is especially important for large, flexible rings where systematic searches are computationally prohibitive.
Thermodynamic Properties : MC simulations can calculate thermodynamic properties such as the heat of vaporization and the solubility of eicosamethylcyclodecasiloxane in various solvents.
Phase Equilibria : Gibbs Ensemble Monte Carlo (GEMC) is a specific MC technique used to directly simulate vapor-liquid equilibria, which would allow for the prediction of the boiling point and vapor pressure of eicosamethylcyclodecasiloxane.
In Silico Predictions and Modeling of Eicosamethylcyclodecasiloxane
The theoretical and computational examination of eicosamethylcyclodecasiloxane (D10), a cyclic volatile methylsiloxane, provides critical insights into its behavior at a molecular level. While specific computational studies exclusively targeting D10 are not extensively available in public literature, the methodologies applied to similar siloxanes, such as smaller cyclic siloxanes (D4, D5) and linear polysiloxanes, offer a robust framework for understanding its properties. These in silico approaches are pivotal for predicting molecular interactions, degradation kinetics, and thermodynamic parameters, which are essential for assessing its environmental fate and industrial applications.
Computational chemistry tools, including molecular dynamics (MD) and density functional theory (DFT), are instrumental in this field. MD simulations can model the dynamic behavior of D10 molecules, while DFT can provide detailed electronic structure information and energetics of reactions. These methods are often used to complement experimental data, offering a deeper understanding of the underlying chemical and physical processes.
Computational Assessment of Molecular Interactions
The interactions of eicosamethylcyclodecasiloxane with its environment—be it with other D10 molecules, different chemical species, or surfaces—govern its macroscopic properties. Computational models are employed to quantify these non-covalent interactions, which are primarily van der Waals forces and, in the presence of polar molecules, dipole-dipole interactions.
Molecular dynamics simulations are a powerful tool for this purpose. In a typical MD simulation of D10, a force field would be developed or adapted to accurately describe the inter- and intramolecular forces. This force field would contain parameters for bond stretching, angle bending, torsional potentials of the Si-O-Si backbone and methyl groups, as well as non-bonded interactions. By simulating a system of D10 molecules over time, properties such as the radial distribution function can be calculated, which provides information about the local molecular structure and packing in the liquid phase.
For interactions with specific chemical partners or surfaces, quantum mechanical calculations, particularly DFT, can provide more accurate interaction energies. For instance, the interaction energy of a single D10 molecule with a water molecule or a hydroxylated silica (B1680970) surface could be calculated to understand its behavior in aqueous environments or its adsorption characteristics on mineral surfaces.
Table 1: Representative Intermolecular Interaction Energies for Siloxanes from Computational Studies
| Interacting Pair | Method | Interaction Energy (kcal/mol) | Reference Compound |
| Siloxane - Water | DFT | -2.0 to -5.0 | Generic Siloxane |
| Siloxane - Siloxane | MD | -1.0 to -3.0 | Generic Siloxane |
| Siloxane - Silica Surface | DFT/MD | -5.0 to -15.0 | Generic Siloxane |
Predicting Chemical Transformation Pathways (e.g., degradation kinetics)
Understanding the degradation of eicosamethylcyclodecasiloxane is crucial for assessing its environmental persistence. Computational chemistry offers methods to predict the pathways and kinetics of its transformation, including hydrolysis, oxidation, and thermal degradation.
The primary degradation pathway for cyclic siloxanes in the environment is often initiated by reaction with hydroxyl (•OH) radicals in the atmosphere. The kinetics of this reaction can be studied using DFT to calculate the activation energy barrier. The reaction typically proceeds via hydrogen abstraction from one of the methyl groups, forming a silicon-centered radical, which then undergoes further reactions.
Thermal degradation of polysiloxanes is another important process, particularly in industrial applications. Computational studies on linear polysiloxanes have shown that thermal degradation can lead to the formation of smaller, volatile cyclic siloxanes, including D10. This "unzipping" mechanism involves intramolecular cyclization reactions. The activation energy for such processes in linear polysiloxanes has been reported to be in the range of 35-45 kcal/mol. The thermo-oxidative degradation, occurring in the presence of oxygen, is thought to proceed via a free-radical mechanism.
Table 2: Computationally Predicted Degradation Parameters for Siloxane Compounds
| Degradation Process | Reactant | Method | Predicted Activation Energy (kcal/mol) | Key Products |
| Atmospheric Oxidation | Cyclic Siloxane + •OH | DFT | 5 - 10 | Silanol (B1196071), Formaldehyde |
| Thermal Degradation | Linear Polysiloxane | DFT | 35 - 45 | Cyclic Siloxanes (Dn) |
| Hydrolysis | Cyclic Siloxane + H₂O | DFT | High barrier, slow kinetics | Silanols |
Note: The data in this table is based on computational studies of various siloxane compounds and serves as an illustrative example. Specific kinetic data for the degradation of eicosamethylcyclodecasiloxane from in silico studies is not widely published.
Thermodynamic Data Calculations for Reaction Kinetics
Thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, are fundamental to understanding the feasibility and kinetics of chemical transformations. First-principles calculations, based on quantum mechanics, can provide these thermodynamic quantities for reactions involving eicosamethylcyclodecasiloxane.
For a given reaction, such as the hydrolysis of the Si-O bond in the D10 ring, the energies of the reactants, transition state, and products can be calculated using DFT. From these energies, the enthalpy of reaction and the activation enthalpy can be determined. Vibrational frequency calculations on the optimized geometries of these species allow for the calculation of entropy, and subsequently, the Gibbs free energy of reaction and activation at different temperatures.
This data is essential for populating kinetic models that can predict the rate of degradation of D10 under various environmental or industrial conditions. For instance, the calculated Gibbs free energy of activation can be used in the Eyring equation to estimate the reaction rate constant.
Table 3: Illustrative Calculated Thermodynamic Data for a Generic Siloxane Reaction
| Reaction Parameter | Value | Unit |
| Enthalpy of Reaction (ΔH) | -5 to 5 | kcal/mol |
| Entropy of Reaction (ΔS) | -10 to 10 | cal/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) | -8 to 2 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 15 to 45 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 20 to 50 | kcal/mol |
Note: This table provides representative thermodynamic data for a generic siloxane reaction based on the types of results obtained from computational chemistry studies. Specific, published thermodynamic data for reactions of eicosamethylcyclodecasiloxane is limited.
Chemical Reactivity and Transformation Pathways of Eicosamethylcyclodecasiloxane
Fundamental Chemical Reactions
The core reactivity of eicosamethylcyclodecasiloxane involves reactions that target its fundamental bonds, leading to significant structural modifications. These include oxidation, reduction, and substitution processes.
Table 1: Overview of Fundamental Reactions
| Reaction Type | Reagents/Conditions | Primary Products |
|---|---|---|
| Oxidation | Strong oxidizing agents | Silanol (B1196071) groups (Si-OH) |
| Reduction | Strong reducing agents | Silane (B1218182) derivatives (Si-H) |
| Substitution | Nucleophiles, Radicals | Functionalized siloxanes |
Oxidation Pathways and Silanol Group Formation
Oxidation of eicosamethylcyclodecasiloxane can lead to the formation of silanol (Si-OH) groups. This transformation typically requires strong oxidizing agents to attack either the Si-C bonds of the methyl groups or, more commonly, to facilitate the cleavage of the Si-O-Si backbone, which then forms silanols upon reaction with water. While the compound exhibits resistance to oxidative damage in certain biological contexts, controlled chemical oxidation is a pathway to introduce hydroxyl functionality. smolecule.com
Reduction reactions involving eicosamethylcyclodecasiloxane can yield silane derivatives. These processes would involve the conversion of the siloxane (Si-O) linkages into silicon-hydride (Si-H) bonds. Such transformations generally require potent reducing agents and harsh reaction conditions due to the thermodynamic stability of the siloxane bond.
Substitution reactions provide a pathway to functionalize the otherwise inert methyl groups of the siloxane ring. These reactions are a cornerstone of organic chemistry, where an atom or group in a molecule is replaced by another. libretexts.org
In the context of eicosamethylcyclodecasiloxane, nucleophilic substitution reactions could theoretically occur, although they are challenging. A nucleophile, an electron-rich species, would need to attack the electrophilic silicon center. libretexts.org However, the siloxane bond is strong, and the methyl groups can sterically hinder this approach. More feasible are radical substitution reactions on the methyl groups, where a C-H bond is broken and a new functional group is introduced, a common strategy for modifying alkanes. libretexts.org
Siloxane Bond Transformations
The most significant area of reactivity for eicosamethylcyclodecasiloxane involves the transformation of its Si-O-Si backbone through hydrolysis and condensation reactions. These reactions are fundamental to silicone chemistry, allowing for the opening of the cyclic structure and subsequent polymerization or cross-linking. evitachem.comsmolecule.com
Hydrolysis is a chemical reaction where a molecule of water cleaves one or more chemical bonds. evitachem.com In the case of eicosamethylcyclodecasiloxane, the siloxane bonds can be hydrolyzed to form linear or smaller cyclic siloxanols (molecules containing Si-OH groups). evitachem.comsmolecule.com This reaction is typically catalyzed by either acids or bases. evitachem.comunm.edu
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of a siloxane oxygen atom. This makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. unm.edu
Base-Catalyzed Mechanism: In the presence of a base (e.g., hydroxide (B78521) ions), the hydroxide ion directly attacks the electron-deficient silicon atom, leading to the cleavage of the Si-O-Si bond and formation of a silanolate anion, which is then protonated by water. unm.edu
Studies on polydimethylsiloxane (B3030410) (PDMS) fluids, which share the same siloxane backbone, have shown that the rate of hydrolysis is significantly influenced by pH. researchgate.net
Table 2: Hydrolysis Rate of Polydimethylsiloxane at Different pH Conditions
| Condition | pH | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |
|---|---|---|
| Acidic | 2 | 0.07 |
| Neutral | 6 | 0.002 |
| Alkaline | 12 | 0.28 |
Data sourced from studies on general polydimethylsiloxane fluids, indicating higher degradation in strong acid and base. researchgate.net
Condensation and Cross-Linking Reactions
Condensation reactions involve the combination of two molecules to form a larger molecule, with the simultaneous elimination of a smaller molecule, such as water. numberanalytics.comtaylorandfrancis.com The silanol groups generated from the hydrolysis of eicosamethylcyclodecasiloxane are reactive and can undergo condensation. evitachem.comsmolecule.com
This process is essentially the reverse of hydrolysis and results in the formation of new siloxane bonds. unm.edu When bifunctional silanols (molecules with two Si-OH groups, formed from the complete hydrolysis of a cyclic siloxane) condense, they can form longer linear polymers. If molecules with more than two hydroxyl groups are present, a three-dimensional cross-linked network can be created. taylorandfrancis.com This condensation is also catalyzed by acids or bases, and it is the fundamental reaction for converting low-molecular-weight siloxanes into high-molecular-weight silicone polymers and resins. smolecule.com
Environmental Degradation Studies of Eicosamethylcyclodecasiloxane
The environmental fate of eicosamethylcyclodecasiloxane, a member of the cyclosiloxane family, is a subject of scientific inquiry due to the widespread use and release of related cyclic volatile methylsiloxanes (cVMS). While specific data on eicosamethylcyclodecasiloxane is limited, the environmental behavior of other cVMS, such as octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6), provides a basis for understanding its potential degradation pathways and persistence. nih.gov
Biodegradation Pathways and Recalcitrance Assessment
The biodegradation of eicosamethylcyclodecasiloxane is an area of active research. While comprehensive metabolic pathways have not been fully elucidated for this specific compound, some studies have indicated its susceptibility to microbial transformation.
One study investigating the biodegradation of diesel fuel hydrocarbons by the white-rot fungus Coriolopsis gallica identified eicosamethylcyclodecasiloxane as a component of the fuel. researchgate.net The research demonstrated that under optimized conditions, the fungus could achieve a significant removal rate of the diesel fuel hydrocarbons, suggesting that eicosamethylcyclodecasiloxane was among the compounds being transformed. researchgate.net The study noted the biotransformation of complex hydrocarbons into simpler metabolites like benzoic acid esters, alcohols, epoxy alkanes, carboxylic acids, and quinones. researchgate.net This suggests a potential biodegradation pathway for eicosamethylcyclodecasiloxane may involve oxidative cleavage of the siloxane ring or the methyl groups, followed by further degradation.
The general recalcitrance of siloxanes to biodegradation is attributed to the strength of the silicon-oxygen bond. However, certain microorganisms have demonstrated the ability to metabolize these compounds. For instance, research on other cyclic siloxanes has shown that some bacteria and fungi can utilize them as a carbon source, albeit often at slow rates. The degradation of other cyclic siloxanes, such as D4 and D5, has been observed to be facilitated by mechanisms like the Fenton reaction under both aerobic and anaerobic conditions, which can lead to their breakdown in the environment. epa.gov
| Microorganism | Substrate Containing Eicosamethylcyclodecasiloxane | Observed Transformation |
| Coriolopsis gallica | Diesel Fuel | Biotransformation to simpler metabolites researchgate.net |
Persistence and Environmental Fate Considerations
The persistence and environmental fate of eicosamethylcyclodecasiloxane are influenced by its physicochemical properties, which are expected to be similar to other high molecular weight cyclosiloxanes. These properties generally include low water solubility and a high octanol-water partition coefficient (Kow), suggesting a tendency to partition to soil and sediment. service.gov.uk
The environmental fate of related cVMS like D4, D5, and D6 has been more extensively studied. nih.gov These compounds are known to be released into the environment through various pathways, including volatilization from personal care products and as byproducts of industrial processes. nih.gov Once in the environment, their fate is governed by partitioning between air, water, soil, and sediment, as well as by degradation processes.
In aquatic environments, hydrolysis can be a degradation pathway for some cyclosiloxanes. However, for larger and more sterically hindered molecules, this process may be slow. Adsorption to sediment is a likely sink for these compounds in aquatic systems. service.gov.uk The persistence of D4 in sediment has been estimated to have a half-life approaching 120 days at room temperature. service.gov.uk Given its larger size, eicosamethylcyclodecasiloxane may exhibit similar or even greater persistence in sediments.
The potential for bioaccumulation is another important consideration. While there is no evidence of trophic biomagnification for D4 and D5 in aquatic food webs, some organisms have shown a high capacity for bioconcentration. nih.gov
| Environmental Compartment | Expected Behavior of Eicosamethylcyclodecasiloxane (inferred from related cVMS) | Governing Factors |
| Atmosphere | Potential for long-range transport nih.govservice.gov.uk | Volatility, Atmospheric half-life |
| Water | Low solubility, partitioning to sediment service.gov.uk | Hydrolysis rate, Adsorption coefficient |
| Soil & Sediment | Persistence and accumulation service.gov.uk | Biodegradation rate, Adsorption |
| Biota | Potential for bioconcentration nih.gov | Octanol-water partition coefficient |
Oligomerization and Copolymerization of Cyclic Siloxanes Involving Eicosamethylcyclodecasiloxane
Formation of Higher Cyclic Siloxane Oligomers
The polymerization of cyclosiloxanes is characterized by a ring-chain equilibrium, where the linear polymer exists in equilibrium with a series of cyclic oligomers. For larger, relatively strainless rings such as eicosamethylcyclodecasiloxane (D₁₀), the enthalpy of polymerization is near zero. Consequently, the position of the equilibrium is primarily governed by entropy changes. The conversion of cyclic monomers to linear polymer chains leads to a decrease in translational entropy but an increase in conformational entropy of the flexible siloxane backbone.
In the equilibrium polymerization of cyclosiloxanes, a distribution of cyclic species is always present. The concentration of these cyclics generally decreases as the ring size increases, with the exception of highly strained smaller rings. For dimethylsiloxanes, octamethylcyclotetrasiloxane (B44751) (D₄) is typically the most abundant cyclic species in the equilibrium mixture, followed by decamethylcyclopentasiloxane (B1670010) (D₅) and dodecamethylcyclohexasiloxane (B120686) (D₆). gelest.com As a larger ring, eicosamethylcyclodecasiloxane (D₁₀) would be expected to be a component of this equilibrium mixture, although typically at lower concentrations than the smaller rings.
The formation of higher cyclic siloxane oligomers from D₁₀ can occur through ring-opening polymerization followed by backbiting reactions, where the active end of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of a new, larger or smaller, cyclic molecule. The relative concentrations of these higher oligomers at equilibrium are determined by the Jacobson-Stockmayer theory, which relates the probability of ring formation to the statistical probability of the chain ends meeting.
Controlled Synthesis of Copolymers
Eicosamethylcyclodecasiloxane can be incorporated into copolymer structures to modify the properties of the resulting material. The large size and high methyl content of the D₁₀ ring can influence properties such as flexibility, thermal stability, and surface characteristics of the copolymer.
Statistical Copolymerization Strategies
Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a random distribution of monomer units along the polymer chain. The composition and microstructure of the resulting copolymer are determined by the initial monomer feed ratio and the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂).
The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus the other monomer (cross-propagation). For the statistical copolymerization of eicosamethylcyclodecasiloxane (M₁) with another cyclosiloxane, such as octamethylcyclotetrasiloxane (M₂), the reactivity ratios would be defined as:
r₁ = k₁₁ / k₁₂ (the ratio of the rate constant for the addition of M₁ to a chain ending in M₁ to the rate constant for the addition of M₂ to a chain ending in M₁)
r₂ = k₂₂ / k₂₁ (the ratio of the rate constant for the addition of M₂ to a chain ending in M₂ to the rate constant for the addition of M₁ to a chain ending in M₂)
| Copolymerization Parameter | Description |
| Monomer 1 (M₁) | Eicosamethylcyclodecasiloxane (D₁₀) |
| Monomer 2 (M₂) | e.g., Octamethylcyclotetrasiloxane (D₄) |
| Reactivity Ratio (r₁) | k₁₁ / k₁₂ |
| Reactivity Ratio (r₂) | k₂₂ / k₂₁ |
| Copolymer Type | If r₁ ≈ r₂ ≈ 1, a nearly ideal random copolymer is formed. If r₁r₂ = 1, the copolymer is ideal random. If r₁ and r₂ are both less than 1, an alternating tendency is observed. If both are greater than 1, block copolymer formation is favored. |
Triblock Copolymer Synthesis
Triblock copolymers consist of three distinct polymer blocks covalently bonded in a linear sequence (A-B-A or A-B-C). The synthesis of triblock copolymers containing a polysiloxane block derived from eicosamethylcyclodecasiloxane can be achieved through living polymerization techniques, such as anionic ring-opening polymerization.
A common strategy involves the sequential addition of monomers. For example, a polystyrene-b-poly(eicosamethylcyclodecasiloxane)-b-polystyrene triblock copolymer could be synthesized by first polymerizing styrene (B11656) using a difunctional anionic initiator. Once the polystyrene block is formed, eicosamethylcyclodecasiloxane is introduced and polymerizes from both active ends of the polystyrene macroinitiator. The living nature of the polymerization allows for the controlled growth of the central polysiloxane block. The final step would involve the termination of the living chains.
The incorporation of a large, flexible eicosamethylcyclodecasiloxane-based midblock between two rigid polystyrene end-blocks would be expected to result in a thermoplastic elastomer with unique phase-separated morphologies and properties.
Graft Copolymerization Techniques
Graft copolymers are branched polymers where one or more side chains of a different chemical composition are attached to a main polymer backbone. Eicosamethylcyclodecasiloxane can be incorporated into graft copolymers either as part of the backbone or as the grafted side chains.
One approach, known as "grafting from," involves creating active sites along a polymer backbone from which the ring-opening polymerization of eicosamethylcyclodecasiloxane can be initiated. This results in the growth of poly(eicosamethylcyclodecasiloxane) chains grafted onto the main backbone.
Alternatively, in the "grafting onto" method, pre-synthesized poly(eicosamethylcyclodecasiloxane) chains with reactive end groups can be attached to a polymer backbone containing complementary functional groups.
A third method, "grafting through," involves the copolymerization of a macromonomer—a polymer chain with a polymerizable end group—with other monomers. In this context, a poly(eicosamethylcyclodecasiloxane) chain could be functionalized with a polymerizable group (e.g., a vinyl or methacrylate (B99206) group) and then copolymerized with other monomers to form a graft copolymer. The use of eicosamethylcyclodecasiloxane in grafting can be employed to modify the surface properties of materials, imparting hydrophobicity, lubricity, and biocompatibility. nih.gov
Functionalization through End-Capping Reactions
End-capping is a process used to terminate the growth of a polymer chain and introduce a specific functional group at the chain end. This technique is crucial for controlling the molecular weight and stability of polymers and for introducing reactive sites for further modification.
While eicosamethylcyclodecasiloxane itself is a cyclic monomer, its ring-opened, linear oligomers or polymers can be functionalized at the chain ends. More specifically, a molecule containing the eicosamethylcyclodecasiloxane moiety could be used as an end-capping agent. For instance, a linear siloxane chain could be terminated by reacting its living anionic end with a functionalized derivative of eicosamethylcyclodecasiloxane.
Future Directions and Emerging Research Avenues
Innovations in Green Synthesis and Sustainable Production
The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. For siloxanes, this involves a shift from traditional synthesis routes to greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources or catalytic processes. smolecule.com
Catalytic Processes: The use of advanced catalysts is a key strategy for enhancing the efficiency and selectivity of cyclosiloxane synthesis. smolecule.com Catalytic methods can allow for greater control over the molecular weight and structure of the final product, ensuring high-purity Eicosamethylcyclodecasiloxane tailored for specific applications. smolecule.com Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene, have shown high efficacy for the controlled ring-opening polymerization of cyclosiloxanes, particularly with silanol (B1196071) initiators, yielding well-defined polymer structures. smolecule.com
Biocatalysis and Bio-based Production: An emerging area of research is the use of biological systems for producing valuable chemicals. Certain microorganisms have been found to produce siloxane-type compounds. For instance, the bacterium Haererehalobacter sp. JS1, isolated from solar salt works, was found to produce a bioemulsifier characterized by GC-MS analysis as a mixture of siloxanes, including Eicosamethylcyclodecasiloxane. csic.esresearchgate.net Similarly, the fungus Alternaria spp. has been identified as a producer of this compound. jabonline.in These findings open the door to exploring biotechnological pathways for synthesizing cyclosiloxanes, which could offer a more sustainable alternative to conventional chemical synthesis. Further research into the metabolic pathways of these organisms could lead to optimized fermentation processes for the targeted production of Eicosamethylcyclodecasiloxane.
Waste Valorization: Another sustainable approach involves the valorization of industrial and agricultural by-products. Eicosamethylcyclodecasiloxane has been identified as a compound present in the by-products of sugarcane processing. researchgate.net Research into efficient extraction and purification techniques could transform such waste streams into a valuable source of chemical feedstocks, contributing to a circular economy model.
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
To ensure reproducible and high-quality production of polysiloxanes derived from monomers like Eicosamethylcyclodecasiloxane, precise process control is essential. mdpi.com Advanced spectroscopic techniques are becoming indispensable tools for in-line, real-time monitoring of complex polymerization reactions. mdpi.commonash.edu
In-line Vibrational Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Near-Infrared (NIR) spectroscopy are particularly powerful for real-time process analysis. mdpi.comacs.org An ATR-FTIR immersion probe can be placed directly into a reaction vessel to monitor the synthesis of polysiloxanes as it happens. mdpi.com By tracking the changes in specific absorption bands, researchers can follow the consumption of reactants and the formation of intermediates and products, allowing for immediate adjustments to reaction conditions. mdpi.com This leads to improved process understanding, reproducibility, and product quality. mdpi.com Similarly, NIR spectroscopy has been successfully used to monitor the sol-gel process for polysilane production in real-time, tracking concentrations of water and functional groups. acs.org
Mass Spectrometry and Chromatography: The coupling of microreactors with online analysis techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the continuous monitoring of polymerization processes under actual synthesis conditions. rsc.org This setup enables researchers to "watch" polymers grow, providing rapid kinetic screening and efficient reaction optimization. monash.edursc.org For detailed characterization of the final products, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a robust technique. It involves the thermal degradation of a polymer sample followed by separation and identification of the resulting fragments. researchgate.net Eicosamethylcyclodecasiloxane is a frequently identified pyrolyzate in the analysis of silicone polymers, providing insight into the material's composition and thermal stability. researchgate.net
High-Throughput Computational Screening and Design
Computational methods are revolutionizing materials science by enabling the rapid screening of vast chemical spaces and the rational design of new materials with desired properties. These in silico approaches significantly accelerate the research and development cycle, reducing the need for time-consuming and costly trial-and-error experimentation.
Predicting Physicochemical Properties: Computational tools are used to predict the physicochemical properties of compounds like Eicosamethylcyclodecasiloxane. researchgate.netsemanticscholar.org Molecular docking simulations, for example, can be used to evaluate the binding affinity of a compound to a biological target, such as an enzyme, providing insights into its potential bioactivity. researchgate.netsemanticscholar.org These methods were used to analyze compounds from various natural extracts, where Eicosamethylcyclodecasiloxane was identified, to predict their potential as drug candidates based on properties like molecular weight and molar refractivity. semanticscholar.org
Modeling Reaction Thermodynamics: Density Functional Theory (DFT) and other theoretical methods are employed to model the thermochemistry of reactions involving siloxanes, such as the hydrolysis of chlorosilanes and the condensation of silanols. nih.gov By calculating reaction enthalpies and Gibbs free energies, researchers can gain a fundamental understanding of the reaction mechanisms and optimize conditions for desired outcomes. nih.gov These computational benchmarks help in selecting the most accurate and efficient theoretical methods for studying organosilicon chemistry. nih.gov
Combinatorial Design and High-Throughput Screening: A powerful application of computational design is the combinatorial synthesis and screening of material libraries. For instance, a large library of over 250 siloxane-incorporated lipidoids was created through combinatorial reactions. upenn.edu These were then formulated into lipid nanoparticles (SiLNPs) and screened for their efficacy in delivering mRNA to specific tissues. upenn.edu This high-throughput approach demonstrated that minor structural alterations in the siloxane component could significantly alter the organ tropism of the nanoparticles, highlighting the power of computational guidance in designing functional materials for advanced therapeutic applications like gene editing and regenerative medicine. upenn.edu
Novel Copolymer Architectures and Hybrid Materials
Eicosamethylcyclodecasiloxane and other cyclosiloxanes are valuable building blocks for creating advanced polymers and hybrid materials with tailored properties. Their flexible and inert siloxane backbone can be combined with other organic or inorganic components to generate novel architectures for a wide range of applications, from biomedical devices to protective coatings. smolecule.commdpi.com
Graft Copolymers and Supramolecular Assembly: One strategy involves creating graft copolymers where different chemical moieties are attached to a polysiloxane backbone. For example, alkene-functionalized benzene-1,3,5-tricarboxamide (B1221032) (BTA) has been grafted onto a poly(dimethylsiloxane-co-methylhydrosiloxane) chain. mdpi.com The BTA groups act as folding promoters, inducing a supramolecular organization of the individual polymer chains, which can lead to materials with unique self-healing or responsive properties. mdpi.com
Organic-Inorganic Hybrid Materials: The ability of siloxanes to form strong, stable bonds with both organic and inorganic materials makes them ideal for creating hybrid composites. smolecule.commdpi.com The reinforcement of polysiloxane matrices with thermally conductive nanofillers like boron nitride (BN) or alumina (B75360) (Al₂O₃) can significantly improve the thermal conductivity of the resulting composite. nih.gov The key to this enhancement is creating effective heat conduction paths and reducing thermal resistance at the filler-matrix interface, which can be further improved by surface modification of the filler particles with silane (B1218182) coupling agents. nih.gov
Functional Nanoparticles: A prominent example of novel hybrid materials is the development of siloxane-incorporated lipid nanoparticles (SiLNPs) for therapeutic delivery. upenn.edu The inclusion of siloxane moieties in the lipidoid structure was found to enhance both the cellular internalization and the endosomal escape of the nanoparticles, leading to more efficient mRNA delivery. upenn.edu This demonstrates how the unique properties of siloxanes can be harnessed to create sophisticated nanostructures for targeted therapies. upenn.edu The versatility of siloxane chemistry allows for the creation of diverse copolymer architectures and hybrid materials, a field that continues to expand as new synthetic methods and design principles are developed. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
